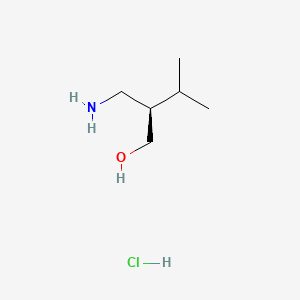
(R)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butanol, featuring an amino group and a methyl group, making it a versatile molecule in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methyl-2-butanone.
Reductive Amination: The key step involves the reductive amination of ®-3-methyl-2-butanone with formaldehyde and ammonia, using a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines.
Substitution: Forms substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is used as a chiral building block for the synthesis of complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it valuable for studying stereospecific interactions.
Medicine
Medically, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is investigated for its potential therapeutic effects. It is a precursor in the synthesis of drugs targeting neurological disorders and other conditions.
Industry
Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.
Mechanism of Action
The mechanism of action of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved include binding to active sites and inducing conformational changes that affect the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: The enantiomer of the compound, with similar but stereospecific properties.
2-(Aminomethyl)-2-methylpropan-1-OL hydrochloride: A structural isomer with different spatial arrangement.
3-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: Another isomer with variations in the position of the amino and methyl groups.
Uniqueness
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C6H16ClNO |
|---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(3-7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
RBJQQOPPUARYEC-FYZOBXCZSA-N |
Isomeric SMILES |
CC(C)[C@H](CN)CO.Cl |
Canonical SMILES |
CC(C)C(CN)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


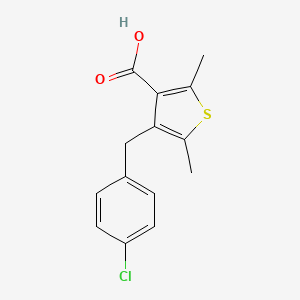
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)
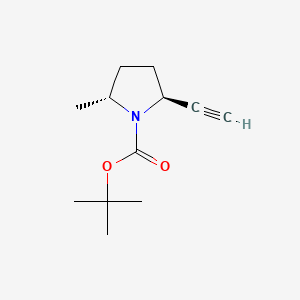
![N,N-dimethyl-N',N'-bis[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]propane-1,3-diamine](/img/structure/B14021018.png)
![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
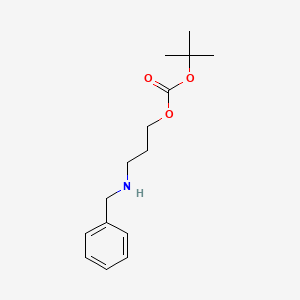
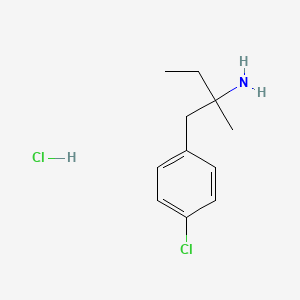
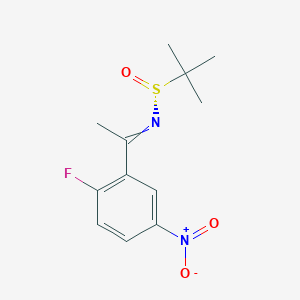
![Methyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B14021042.png)
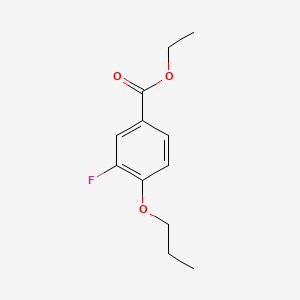

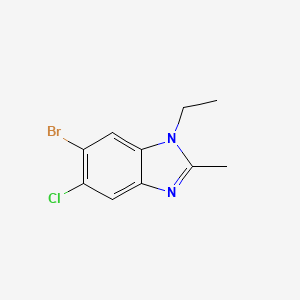
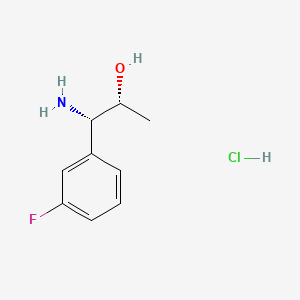
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
